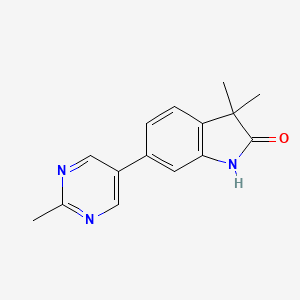
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3-dimethylindolin-2-one with 2-methylpyrimidine-5-carbaldehyde under specific conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological targets.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
作用機序
The mechanism of action of 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, influencing biological pathways. The pyrimidine moiety may further enhance its binding properties and specificity .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: This compound shares the indole nucleus but has different substituents, leading to distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain heterocyclic systems and have been studied for their biological activities.
Uniqueness
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is unique due to its specific combination of the indole and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-1H-indol-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-16-7-11(8-17-9)10-4-5-12-13(6-10)18-14(19)15(12,2)3/h4-8H,1-3H3,(H,18,19) |
InChIキー |
KXXGECIQRKBEOA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


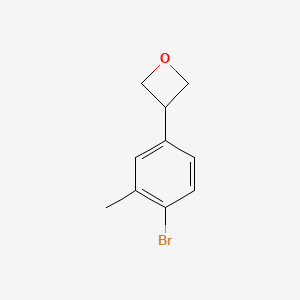
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
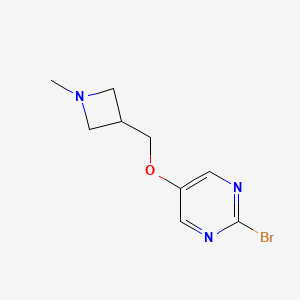

![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)

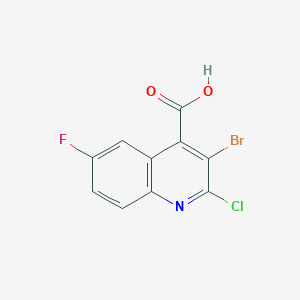
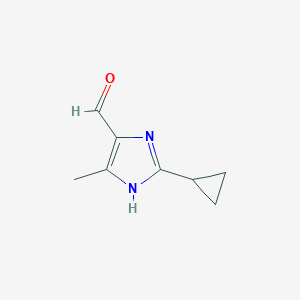
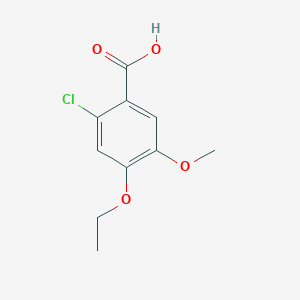


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
